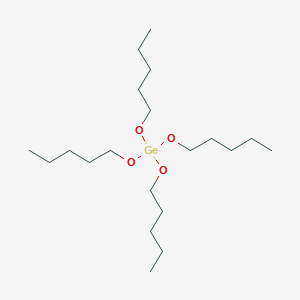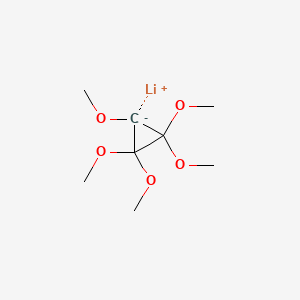
lithium;1,1,2,2,3-pentamethoxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,1,2,2,3-pentamethoxycyclopropane is an organolithium compound characterized by the presence of a cyclopropane ring substituted with five methoxy groups and a lithium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,2,2,3-pentamethoxycyclopropane typically involves the reaction of 1,1,2,2,3-pentamethoxycyclopropane with a lithium reagent. One common method is the deprotonation of 1,1,2,2,3-pentamethoxycyclopropane using n-butyllithium at low temperatures, such as -78°C. This reaction results in the formation of the desired organolithium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reactive lithium reagents and maintaining low temperatures to control the reaction.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,1,2,2,3-pentamethoxycyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropane alcohols.
Scientific Research Applications
Lithium;1,1,2,2,3-pentamethoxycyclopropane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which lithium;1,1,2,2,3-pentamethoxycyclopropane exerts its effects involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, altering their activity. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3-pentamethoxycyclopropane: The parent compound without the lithium atom.
Lithium tetramethylpiperidide: Another organolithium compound with different structural features and reactivity.
1,1,2-trichloromethane: A compound with a similar cyclopropane ring but different substituents.
Uniqueness
Lithium;1,1,2,2,3-pentamethoxycyclopropane is unique due to the combination of its cyclopropane ring and multiple methoxy groups, which confer distinct reactivity and potential applications. The presence of the lithium atom further enhances its utility in various chemical reactions and research applications.
Properties
CAS No. |
92095-74-4 |
|---|---|
Molecular Formula |
C8H15LiO5 |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
lithium;1,1,2,2,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15O5.Li/c1-9-6-7(10-2,11-3)8(6,12-4)13-5;/h1-5H3;/q-1;+1 |
InChI Key |
GZZRLBSUTXHKLE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CO[C-]1C(C1(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
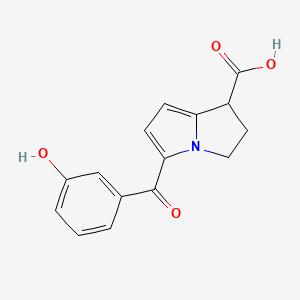
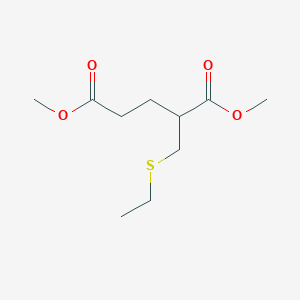
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
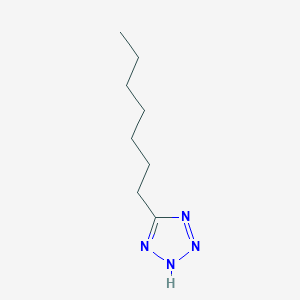
![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
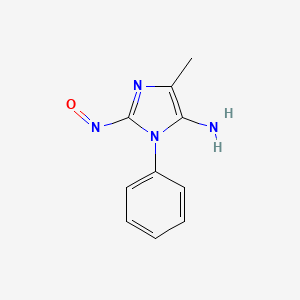

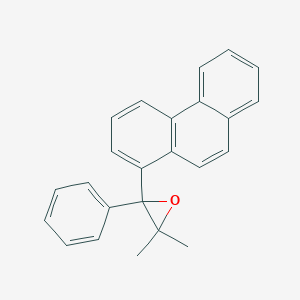
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

